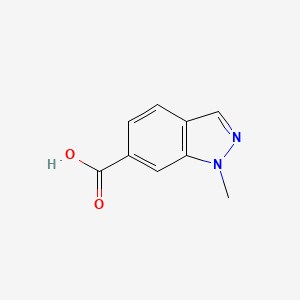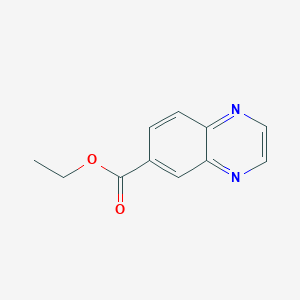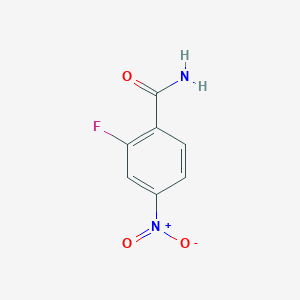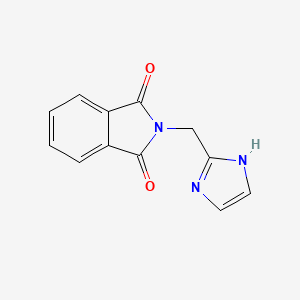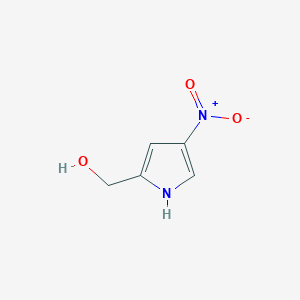![molecular formula C7H6N2OS B1321484 Benzo[d][1,2,3]thiadiazol-5-ylmethanol CAS No. 615568-10-0](/img/structure/B1321484.png)
Benzo[d][1,2,3]thiadiazol-5-ylmethanol
Vue d'ensemble
Description
Benzo[d][1,2,3]thiadiazol-5-ylmethanol is a heterocyclic compound with the molecular formula C7H6N2OS. It is characterized by a benzene ring fused to a thiadiazole ring, with a methanol group attached to the fifth position of the thiadiazole ring.
Applications De Recherche Scientifique
Benzo[d][1,2,3]thiadiazol-5-ylmethanol has a wide range of applications in scientific research:
Safety and Hazards
Mécanisme D'action
Target of Action
Benzo[d][1,2,3]thiadiazol-5-ylmethanol is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with their targets to exert various effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Result of Action
Thiazole derivatives are known to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d][1,2,3]thiadiazol-5-ylmethanol typically involves the reaction of 5-hydroxybenzo[d][1,2,3]thiadiazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxyl group to the formaldehyde, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Common industrial practices may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in chloroform at room temperature.
Reduction: Sodium borohydride in tetrahydrofuran at 0°C.
Substitution: Thionyl chloride in dichloromethane at room temperature.
Major Products Formed:
Oxidation: Benzo[d][1,2,3]thiadiazole-5-carboxaldehyde.
Reduction: this compound.
Substitution: Various substituted benzo[d][1,2,3]thiadiazoles depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Benzo[d][1,2,3]thiadiazol-5-ylmethanol can be compared with other similar compounds such as:
Benzo[c][1,2,5]thiadiazol-5-ylmethanol: This compound has a similar structure but differs in the position of the thiadiazole ring fusion, leading to different chemical properties and reactivity.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): This compound is used in the synthesis of organic electronic materials and has different electronic properties due to the presence of two thiadiazole rings.
Propriétés
IUPAC Name |
1,2,3-benzothiadiazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEGXPUFHUAMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)N=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619192 | |
| Record name | (1,2,3-Benzothiadiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615568-10-0 | |
| Record name | (1,2,3-Benzothiadiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
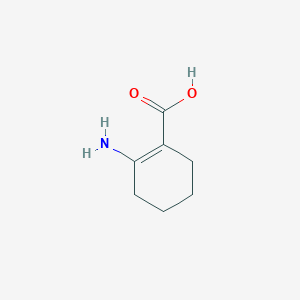
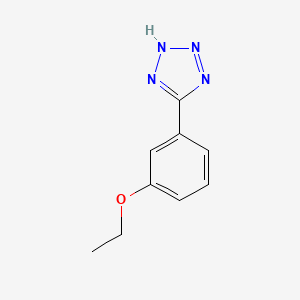
![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)
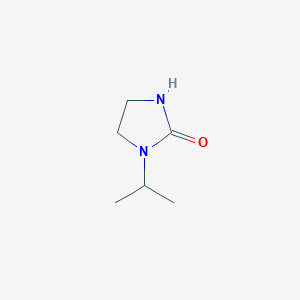
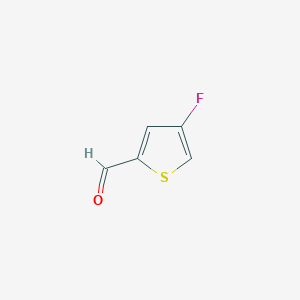
![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)
